ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a cyanomethyl group and an ethyl ester group attached to the indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with cyanomethylating agents. One common method is the reaction of 3-(cyanomethyl)indole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions to achieve substitution on the indole ring.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and their role in various physiological processes.
Medicine: It is a precursor in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The cyanomethyl and ethyl ester groups can further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(cyanomethyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
3-(cyanomethyl)-1H-indole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate: Contains an aminomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The cyanomethyl group offers a site for further functionalization, while the ethyl ester group enhances the compound’s solubility and ease of handling in various solvents.
Properties
IUPAC Name |
ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12/h3-6,15H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJSJXIABJFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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